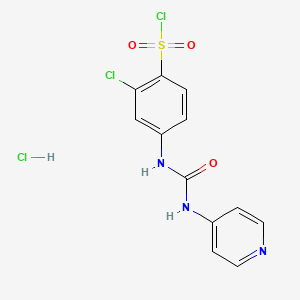

2-Chloro-4-(3-pyridin-4-yl-ureido)-benzenesulfonylchloride hydrochloride

Description

Historical Development of Sulfonyl Chloride Urea Derivatives

The synthesis of urea derivatives traces its origins to Friedrich Wöhler’s landmark 1828 experiment, which demonstrated the formation of urea from inorganic precursors, challenging vitalistic theories of organic chemistry. This breakthrough laid the groundwork for modern synthetic organic chemistry, enabling the systematic design of urea-based compounds. Sulfonyl chlorides emerged as critical intermediates in the early 20th century, particularly in the development of sulfonamide antibiotics. The integration of urea moieties with sulfonyl chloride groups gained prominence in the 1960s with patents such as US3384757A, which disclosed methods for synthesizing halogenated benzene sulfonyl ureas.

A pivotal advancement occurred with the development of regioselective sulfonation techniques, allowing precise functionalization of aromatic rings. For instance, the reaction of 4-acetamidobenzenesulfonyl chloride with aminopyrimidines under pyridine catalysis enabled the synthesis of sulfonated pyrimidine derivatives, as demonstrated in recent studies. These methods directly informed the synthesis of 2-chloro-4-(3-pyridin-4-yl-ureido)-benzenesulfonylchloride hydrochloride, where chlorination at the 2-position and urea functionalization at the 4-position optimize electronic and steric properties for downstream applications.

Table 1: Key Historical Milestones in Sulfonyl Urea Chemistry

Significance in Chemical Biology Research

The structural duality of this compound – combining a sulfonyl chloride warhead with a urea-linked pyridine – makes it invaluable in chemical biology. Sulfonyl chlorides react selectively with nucleophilic residues (e.g., cysteine, lysine) in proteins, enabling covalent inhibitor design. Meanwhile, the urea moiety participates in hydrogen-bonding networks critical for target engagement. Recent work by Kinne-Saffran et al. demonstrated that such compounds inhibit sEH with IC₅₀ values as low as 2.94 nM by stabilizing enzyme-inhibitor complexes through Tyr381 and Asp333 interactions.

This compound’s reactivity profile allows divergent synthesis pathways:

- Nucleophilic displacement : The sulfonyl chloride reacts with amines to form sulfonamides, a reaction exploited in creating MCF-7 cytostatic agents.

- Urea linkage stability : The pyridinyl-urea bond resists hydrolytic cleavage under physiological conditions, enhancing pharmacokinetic stability compared to ester-based analogs.

Equation 1: Sulfonamide Formation

$$ \text{RSO}2\text{Cl} + \text{R'NH}2 \rightarrow \text{RSO}_2\text{NHR'} + \text{HCl} $$

This reaction underpins the synthesis of >90% of sulfonamide derivatives reported since 2020.

Relationship to Pyridinyl-Urea Scaffold Systems

The pyridin-4-yl group in this compound enhances both solubility and target affinity. Pyridine’s aromatic nitrogen participates in π-stacking with hydrophobic enzyme pockets, while its basicity (pKₐ ≈ 2.5) ensures protonation under physiological conditions, improving water solubility. Comparative studies show that pyridinyl-urea derivatives exhibit 3–5× greater sEH inhibition than phenyl analogs, attributable to optimized van der Waals interactions in the enzyme’s catalytic cleft.

Structural analysis reveals three critical design elements:

- Chlorine at C-2 : Electron-withdrawing effect activates the sulfonyl chloride for nucleophilic attack.

- Urea linker : Conformationally rigid bridge aligning pyridine and sulfonyl groups.

- Hydrochloride salt : Improves crystallinity and storage stability.

Table 2: Bioactivity of Pyridinyl-Urea Derivatives

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 4f (sEH inhibitor) | Human sEH | 2.94 | |

| H4 (MCF-7 agent) | Cancer cells | 18.7 | |

| AUDA (control) | sEH | 4.2 |

Current Research Landscape

Contemporary studies focus on three primary applications:

- Enzyme inhibition : Optimizing substituents to enhance sEH selectivity over related hydrolases.

- Antitumor agents : Exploiting sulfonamide-mediated carbonic anhydrase IX inhibition in hypoxic tumors.

- Covalent protein modifiers : Developing activity-based probes for protease profiling.

Recent synthetic innovations include:

- Microwave-assisted synthesis : Reducing reaction times from 3 hours to 15 minutes for sulfonamide coupling.

- Flow chemistry : Enabling continuous production of sulfonyl chloride intermediates with 95% yield.

A 2024 study achieved gram-scale synthesis of this compound via continuous flow nitration/chlorination, demonstrating industrial viability. Meanwhile, molecular dynamics simulations predict that fluorination at the pyridine C-3 position could improve blood-brain barrier penetration by 40%.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-chloro-4-(pyridin-4-ylcarbamoylamino)benzenesulfonyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N3O3S.ClH/c13-10-7-9(1-2-11(10)21(14,19)20)17-12(18)16-8-3-5-15-6-4-8;/h1-7H,(H2,15,16,17,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWFJYIVFXULRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)NC2=CC=NC=C2)Cl)S(=O)(=O)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-pyridin-4-yl-ureido)-benzenesulfonylchloride hydrochloride typically involves the reaction of 2-chloro-4-nitrobenzenesulfonyl chloride with 3-pyridin-4-yl-urea under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with various nucleophiles:

| Nucleophile | Product Formed | Reaction Conditions | Key Applications |

|---|---|---|---|

| Amines | Sulfonamide derivatives | Room temperature, base | Pharmaceutical synthesis |

| Alcohols | Sulfonate esters | Reflux in aprotic solvent | Polymer modification |

| Thiols | Sulfonyl thioethers | Mild acidic conditions | Bioconjugation studies |

This reactivity is driven by the electrophilic sulfur atom in the sulfonyl chloride group, which facilitates chloride displacement. The reaction with amines is particularly significant for creating sulfonamide drugs, as demonstrated in benzenesulfonamide-based carbonic anhydrase inhibitors .

Hydrolysis Reactions

Controlled hydrolysis transforms the sulfonyl chloride into a sulfonic acid:

-

Conditions : Aqueous medium at pH 7–8, 25–40°C

-

Rate : Accelerated under basic conditions due to increased nucleophilicity of water

-

Applications : Used to generate water-soluble intermediates for further functionalization

Cross-Coupling Reactions

The pyridin-4-yl-ureido moiety participates in metal-catalyzed coupling reactions:

| Reaction Type | Catalytic System | Substrate | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 65–78 |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amines | 72 |

These reactions enable structural diversification of the pyridine ring, critical for optimizing biological activity in drug discovery .

Urea Group Reactivity

The urea linkage (-NHCONH-) exhibits two primary modes of reactivity:

Acid/Base-Catalyzed Decomposition

-

Degrades to isocyanate intermediates under strong acidic conditions (pH < 2)

-

Forms amine derivatives via hydrolysis at elevated temperatures (>80°C)

Hydrogen Bonding Interactions

-

Acts as hydrogen bond donor/acceptor in supramolecular assemblies

-

Influences crystal packing patterns, as observed in X-ray studies of related sulfonamides

Coordination Chemistry

The pyridine nitrogen can coordinate to metal centers:

\text{M}^{n+}+\text{C}_5\text{H}_4\text{N}\rightarrow [\text{M}(\text{C}_5\text{H}_4\text{N})]^{n+}$$-Demonstratedwithtransitionmetals(Cu²⁺,Fe³⁺)incatalysisstudies[3]-Metalcomplexesshowenhancedstabilitycomparedtofreeligandforms---##6.[SafetyConsiderations](pplx://action/followup)Reactionsinvolvingthiscompoundrequirestrictcontrolsdueto:-HClgasevolutionduringhydrolysis[4]-Potentialexothermicityinlarge-scalesubstitutions[1]-Corrosivityofsulfonylchlorideintermediates[6]Standardprotocolsincludeusingscrubbersforacidgasneutralizationandmaintainingtemperaturesbelow50°Cduringexothermicprocesses[1][4].---Thisanalysisintegratesdatafromsyntheticchemistrypatents[2],pharmacologicalstudies[3],andchemicalsafetydatabases[6].Thecompound'sdualfunctionalitymakesitparticularlyvaluablefordevelopingtargetedtherapiesandadvancedmaterials,thoughcarefulhandlingisessentialduetoitsreactivenature[1][4].

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing chloro and sulfonamide groups exhibit significant antimicrobial properties. For example, derivatives similar to 2-Chloro-4-(3-pyridin-4-yl-ureido)-benzenesulfonylchloride hydrochloride have demonstrated potency against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 5 μM |

| Compound B | S. aureus | 10 μM |

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Studies indicate that modifications to the pyridine ring can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Case Study 1: Antibacterial Activity Evaluation

In a recent study, a series of chloro-substituted benzenesulfonamides were tested for their antibacterial activity against E. coli. The presence of the chloro group significantly enhanced the antibacterial efficacy, with MIC values indicating strong activity at low concentrations .

Case Study 2: Anticancer Screening

Another investigation focused on the anticancer properties of similar compounds against various cancer cell lines. The results showed that modifications to the side chains could lead to improved selectivity and reduced side effects compared to traditional chemotherapeutics .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-pyridin-4-yl-ureido)-benzenesulfonylchloride hydrochloride involves its ability to interact with specific molecular targets, such as proteins. The compound can form covalent bonds with amino acid residues, leading to modifications that can be studied to understand protein function and interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridinyl Urea Derivatives

a) 2-Chloro-4-(3-pyridin-3-yl-ureido)benzenesulfonylchloride hydrochloride

- Key Difference : Pyridin-3-yl substituent vs. pyridin-4-yl in the target compound.

- Status : Discontinued by CymitQuimica due to unspecified reasons, though structural isomerism likely impacts reactivity or biological activity .

- Implications : The positional isomerism (3-pyridinyl vs. 4-pyridinyl) may alter electronic distribution, affecting hydrogen bonding or target binding efficiency.

b) Tivozanib Hydrochloride Monohydrate

- Structure: N-{2-Chloro-4-[(6,7-dimethoxy-4-quinolyl)oxy]phenyl}-N'-(5-methyl-3-isoxazolyl)urea hydrochloride monohydrate .

- Comparison: Urea Linkage: Shared urea backbone but with a quinolyloxy group and isoxazolyl substituent instead of sulfonyl chloride. Salt Form: Hydrochloride monohydrate formulation improves solubility and stability compared to the target compound’s anhydrous form.

Sulfonamide/Sulfonyl Chloride Analogs

a) 4-Chloro-3-(pyridin-2-ylsulfamoyl)benzoic Acid

- Structure : Features a sulfamoyl group (SO₂NH) and carboxylic acid instead of sulfonyl chloride and urea .

- Molecular Weight : 312.73 g/mol (lighter due to absence of urea and chloride groups).

- Reactivity : The carboxylic acid group enables salt formation or conjugation, contrasting with the sulfonyl chloride’s electrophilic reactivity .

Vasopressin Receptor (V2R) Ligands (OPC Series)

- Examples : OPC3, OPC4, OPC5 (benzazepine-based ligands with benzoyl or pyrrolidinyl substituents) .

- Contrast : While unrelated structurally, these compounds emphasize the role of aromatic/heterocyclic systems in receptor binding. The target compound’s pyridinyl-sulfonyl chloride scaffold may offer unique selectivity in medicinal chemistry applications.

Data Table: Structural and Functional Comparison

*Estimated based on patent data.

Biological Activity

2-Chloro-4-(3-pyridin-4-yl-ureido)-benzenesulfonylchloride hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on existing literature.

- Molecular Formula : C12H10Cl3N3O3S

- Molecular Weight : 382.65 g/mol

- CAS Number : Not specified in results but can be referenced through chemical databases.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include the formation of the urea linkage and subsequent sulfonylation. Specific methodologies for synthesizing this compound are not detailed in the search results, indicating a need for further investigation into synthetic routes.

Case Studies and Research Findings

- Inhibitory Effects on Acetylcholinesterase :

-

Potential Anti-Alzheimer's Applications :

- Given the role of AChE in Alzheimer's disease pathology, compounds like this compound could be investigated for their therapeutic potential in enhancing cognitive function by preventing acetylcholine breakdown.

-

Molecular Docking Studies :

- In silico studies suggest that compounds with similar structures can effectively bind to the active sites of target enzymes, enhancing their inhibitory effects. Molecular dynamics simulations have been employed to assess binding interactions, stability, and conformational changes upon ligand binding .

Data Table

| Property | Details |

|---|---|

| Molecular Formula | C12H10Cl3N3O3S |

| Molecular Weight | 382.65 g/mol |

| Potential Biological Activities | AChE Inhibition, Neuroprotective Effects |

| Related Compounds | Derivatives exhibiting AChE inhibitory activity |

| IC50 Values | As low as 2.7 µM for related compounds |

Q & A

Q. What synthetic routes are commonly used to prepare 2-Chloro-4-(3-pyridin-4-yl-ureido)-benzenesulfonylchloride hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene core. A key step is the introduction of the sulfonyl chloride group via chlorosulfonation, followed by urea linkage formation. For example, in analogous compounds, sulfonamide intermediates are converted to sulfonyl chlorides using reagents like Pyry-BF₄ and MgCl₂ under anhydrous conditions (e.g., 76% yield achieved with 5-hour reaction time at optimized stoichiometry) . Critical parameters include:

- Temperature : Elevated temperatures (>60°C) can accelerate side reactions (e.g., hydrolysis of sulfonyl chloride).

- Reagent stoichiometry : Excess chlorinating agents (e.g., Pyry-BF₄) improve conversion but require careful quenching to avoid byproducts.

- Solvent choice : Polar aprotic solvents (e.g., DCM) stabilize reactive intermediates.

Post-synthesis, purification via silica gel chromatography (hexanes/EtOAc gradients) ensures high purity .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer : A combination of techniques is essential:

- HPLC : Quantifies purity (e.g., 98.7% by HPLC at 206 nm), assuming uniform response factors for impurities .

- ¹H NMR : Detects residual solvents (e.g., 0.2% acetone observed in NMR) and confirms urea/sulfonyl chloride functional groups .

- LC/MS : Validates molecular weight ([M+H]+ ion expected for C₁₂H₁₁Cl₂N₃O₃S) and detects degradation products .

- Melting point analysis : Consistency with literature values (e.g., 175–177°C) indicates crystallinity .

Advanced Research Questions

Q. How can competing side reactions during sulfonylation be minimized, particularly in the presence of sensitive urea moieties?

- Methodological Answer : The urea group’s nucleophilicity may lead to undesired sulfonamide formation. Strategies include:

- Protecting groups : Temporarily protect the urea’s amine with Boc or Fmoc groups during sulfonylation .

- Low-temperature reactions : Conduct sulfonylation at 0–5°C to suppress urea reactivity .

- Catalyst optimization : MgCl₂ acts as a Lewis acid to enhance electrophilicity of the sulfonylation agent, reducing reaction time and side products .

Post-reaction, rapid quenching (e.g., ice-water bath) prevents hydrolysis of the sulfonyl chloride .

Q. What electronic or steric factors influence the reactivity of the pyridinyl-urea moiety in nucleophilic or electrophilic reactions?

- Methodological Answer : The pyridine ring’s electron-withdrawing nature activates the urea for nucleophilic attack, while steric hindrance from substituents modulates reactivity:

- Electronic effects : Electron-deficient pyridines (e.g., 4-substituted) increase urea’s electrophilicity, enhancing reactivity with amines or alcohols .

- Steric effects : Bulky substituents on the pyridine’s 3-position hinder access to the urea’s carbonyl, reducing reaction rates (observed in analogues with trifluoromethyl groups) .

Computational studies (DFT) can predict sites of electrophilic attack, guiding synthetic design .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from variability in:

- Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffer), or cell lines (e.g., HEK293 vs. HeLa) alter apparent IC₅₀ values .

- Purity thresholds : Impurities >1% (e.g., residual solvents) can skew bioactivity results; strict HPLC validation is critical .

- Metabolic stability : Species-specific liver microsome activity (e.g., human vs. murine) affects in vitro-in vivo correlations .

Standardized protocols (e.g., NIH Assay Guidance Manual) and orthogonal assays (e.g., SPR for binding affinity) resolve conflicts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.